molecular formula C9H8O B6588350 2-(prop-2-yn-1-yl)phenol CAS No. 39894-71-8

2-(prop-2-yn-1-yl)phenol

Cat. No.: B6588350
CAS No.: 39894-71-8
M. Wt: 132.16 g/mol
InChI Key: ZHDGEEPULWOWON-UHFFFAOYSA-N
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Description

“2-(prop-2-yn-1-yl)phenol” is a phenol derivative. Phenols are aromatic compounds in which a hydroxyl group (-OH) is directly attached to an aromatic ring . The prop-2-yn-1-yl group is a type of alkyne, which is a hydrocarbon with a triple bond. The specific compound “this compound” is not widely documented, but its close relatives, such as “4-(prop-2-yn-1-yl)phenol”, have been studied .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenol group with a prop-2-yn-1-yl group attached. The exact structure would depend on the specific positions of these groups on the aromatic ring. The InChI code for a similar compound, “4-(prop-2-yn-1-yl)phenol”, is 1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7,10H,3H2 .


Chemical Reactions Analysis

Phenols, including “this compound”, can undergo a variety of chemical reactions. These include reactions with alkynes, such as the prop-2-yn-1-yl group. For example, terminal alkynes can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .

Safety and Hazards

Phenols, including “2-(prop-2-yn-1-yl)phenol”, need to be handled with care as they can cause skin burns and eye damage. They may also cause respiratory irritation and genetic defects. Prolonged or repeated exposure can cause damage to organs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(prop-2-yn-1-yl)phenol involves the reaction of propargyl alcohol with phenol in the presence of a catalyst.", "Starting Materials": [ "Propargyl alcohol", "Phenol", "Catalyst (e.g. copper(II) acetate)" ], "Reaction": [ "Add propargyl alcohol to a reaction flask", "Add phenol to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of around 100-120°C", "Stir the reaction mixture for several hours", "Allow the reaction mixture to cool", "Extract the product using a suitable solvent (e.g. dichloromethane)", "Purify the product using column chromatography or recrystallization" ] }

CAS No.

39894-71-8

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

2-prop-2-ynylphenol

InChI

InChI=1S/C9H8O/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7,10H,5H2

InChI Key

ZHDGEEPULWOWON-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=CC=C1O

Purity

95

Origin of Product

United States

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